1-Phenoxyphthalazine

概要

説明

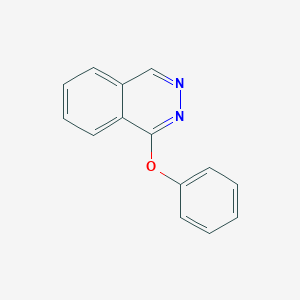

1-Phenoxyphthalazine is an organic compound with the molecular formula C14H10N2O. It is a derivative of phthalazine, where a phenoxy group is attached to the first position of the phthalazine ring.

準備方法

1-Phenoxyphthalazine can be synthesized through several synthetic routes. One common method involves the reaction of phthalic anhydride with phenol in the presence of a dehydrating agent, followed by cyclization with hydrazine hydrate. The reaction conditions typically include heating under reflux and the use of solvents such as ethanol or methanol .

化学反応の分析

1-Phenoxyphthalazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include phthalazinone derivatives, 1-phenylphthalazine, and various substituted phthalazines .

科学的研究の応用

Medicinal Chemistry

1-Phenoxyphthalazine has shown promise in the development of pharmaceutical agents, particularly in targeting various diseases through its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial effects against a range of pathogens, including bacteria and fungi. In vitro studies have demonstrated its efficacy against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The mode of action is believed to involve disrupting cell membranes or inhibiting essential enzymes critical for microbial survival.

Cancer Therapeutics

The compound has been investigated as a lead for developing new anticancer drugs. Its structural features allow it to interact with specific biological targets involved in cancer progression. Notably, compounds derived from phthalazine have been linked to the modulation of protein kinases, which play crucial roles in cell signaling pathways related to cancer .

Case Study: Anticancer Activity

A study explored the effects of this compound derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects, leading to apoptosis in tumor cells. The mechanism involved the inhibition of key signaling pathways associated with cell proliferation and survival.

Coordination Chemistry

This compound's structure allows it to function as a ligand for metal ions, forming stable complexes that can be utilized in various applications.

Metal Chelation

The compound has been shown to chelate transition metals such as copper, zinc, and nickel. These metal complexes have potential applications in catalysis and drug delivery systems due to their stability and ability to facilitate electron transfer reactions.

| Metal Ion | Binding Affinity | Applications |

|---|---|---|

| Copper | High | Catalysis, bioimaging |

| Zinc | Moderate | Drug delivery |

| Nickel | Variable | Catalytic converters |

Material Science

In addition to its biological applications, this compound is being explored for its potential uses in materials science.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research is ongoing into creating functionalized polymers that leverage the unique properties of phthalazine derivatives.

作用機序

The mechanism of action of 1-Phenoxyphthalazine is not well-studied. similar phthalazine derivatives exert their effects by interacting with specific molecular targets and pathways. For example, some phthalazine derivatives act as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or as antagonists of receptors such as gamma-aminobutyric acid (GABA) receptors . These interactions can lead to various biological effects, including anti-inflammatory and anticonvulsant activities .

類似化合物との比較

1-Phenoxyphthalazine can be compared with other similar compounds, such as:

Phthalazine: The parent compound, which lacks the phenoxy group, has different chemical properties and reactivity.

Phthalazinone: A derivative where the nitrogen atoms are part of a lactam ring, showing different pharmacological activities.

1-Phenylphthalazine: A compound where the phenoxy group is replaced by a phenyl group, resulting in different chemical and biological properties.

生物活性

1-Phenoxyphthalazine is a compound derived from phthalazine, which has garnered attention for its diverse biological activities. This article delves into the biological properties, metabolic pathways, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its phthalazine backbone with a phenoxy group attached at the 1-position. The molecular formula is and its structure can be represented as follows:

This compound exhibits interesting chemical properties that influence its biological activity, particularly in relation to enzyme interactions and metabolic pathways.

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Research indicates that it may exhibit moderate inhibitory effects on these enzymes, which are crucial in neurodegenerative diseases such as Alzheimer's. The inhibition mechanism was explored using molecular docking studies, revealing potential binding sites and interactions with the active sites of these enzymes .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of phthalazine derivatives, including this compound. Notably, it has shown activity against Mycobacterium tuberculosis. A series of derivatives were synthesized and tested for their tuberculostatic activities both in vitro and in vivo, demonstrating significant efficacy .

Metabolic Pathways

The metabolism of this compound primarily involves cytochrome P450 (CYP450) enzymes and aldehyde oxidase (AOX). Studies have shown that the compound undergoes oxidation processes mediated by these enzymes, which can significantly affect its pharmacokinetics and overall biological activity .

In Vitro Studies

In vitro assays using human liver cytosol have been employed to evaluate the metabolism of this compound. The results indicated that AOX plays a pivotal role in the compound's metabolic fate, with implications for drug development strategies aimed at minimizing CYP450-related metabolism .

特性

IUPAC Name |

1-phenoxyphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-2-7-12(8-3-1)17-14-13-9-5-4-6-11(13)10-15-16-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHSXUZQMJVDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143373 | |

| Record name | Phthalazine, 1-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100537-30-2 | |

| Record name | 1-Phenoxyphthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100537302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalazine, 1-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenoxyphthalazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C95GBF8GK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。